molecular formula C22H26N2O2S2 B1671116 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one CAS No. 684645-54-3

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

Cat. No.: B1671116
CAS No.: 684645-54-3
M. Wt: 414.6 g/mol
InChI Key: CUESOMOCKVRNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one is a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter. This compound is known for its ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA receptor agonist gaboxadol . The molecular formula of this compound is C22H26N2O2S2, and it has a molecular weight of 414.58 g/mol .

Preparation Methods

The synthesis of 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of GABA transporters and the modulation of GABAergic signaling.

    Biology: It is used to investigate the role of GABA transporters in various biological processes, including neurotransmission and synaptic plasticity.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety, due to its ability to modulate GABAergic signaling.

    Industry: It may be used in the development of new pharmaceuticals targeting GABA transporters

Mechanism of Action

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one exerts its effects by inhibiting the GABA transporter, thereby increasing the extracellular levels of GABA. This leads to enhanced GABAergic signaling, which can modulate various physiological processes. The molecular targets of this compound include the synaptic GABA transporter GAT1 and the extrasynaptic GABA and betaine transporter BGT1 .

Comparison with Similar Compounds

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one is unique in its ability to inhibit both GAT1 and BGT1 transporters. Similar compounds include:

This compound stands out due to its dual inhibition of GAT1 and BGT1, which may offer synergistic effects in modulating GABAergic signaling .

Properties

CAS No.

684645-54-3

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6 g/mol

IUPAC Name

4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25)

InChI Key

CUESOMOCKVRNIW-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C

Canonical SMILES

CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EF1502;  EF-1502;  EF 1502;  (R,S)-EF 1502;  Rac-EF 1502;  EF 1502 racemic.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Reactant of Route 3
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.